Cas no 867162-43-4 (2-Phenylquinoline-7-carbaldehyde)

2-Phenylquinoline-7-carbaldehyde structure
867162-43-4 structure
Nome del prodotto:2-Phenylquinoline-7-carbaldehyde
Numero CAS:867162-43-4
MF:C16H11NO
MW:233.264643907547
MDL:MFCD12924846
CID:828034
PubChem ID:46835546

2-Phenylquinoline-7-carbaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Phenylquinoline-7-carbaldehyde
    • 2-phenyl-7-Quinolinecarboxaldehyde
    • 7-Quinolinecarboxaldehyde, 2-phenyl-
    • 2-phenyl-quinoline-7-carbaldehyde
    • GRFNOZJZUIOWTO-UHFFFAOYSA-N
    • BCP27067
    • 3630AC
    • AX8215960
    • AM20061558
    • ST24022381
    • 2-Phenyl-7-quinolinecarboxaldehyde (ACI)
    • 2-Phenylquinoline-7-carboxaldehyde
    • SCHEMBL399673
    • CS-13832
    • DB-000864
    • MFCD12924846
    • 867162-43-4
    • AKOS015900053
    • SB68925
    • CS-M1232
    • DTXSID20676463
    • MDL: MFCD12924846
    • Inchi: 1S/C16H11NO/c18-11-12-6-7-14-8-9-15(17-16(14)10-12)13-4-2-1-3-5-13/h1-11H
    • Chiave InChI: GRFNOZJZUIOWTO-UHFFFAOYSA-N
    • Sorrisi: O=CC1C=C2C(C=CC(C3C=CC=CC=3)=N2)=CC=1

Proprietà calcolate

  • Massa esatta: 233.084063974g/mol
  • Massa monoisotopica: 233.084063974g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 2
  • Complessità: 285
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.4
  • Superficie polare topologica: 30

2-Phenylquinoline-7-carbaldehyde Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P35300-100mg
2-Phenylquinoline-7-carbaldehyde
867162-43-4
100mg
¥2512.0 2021-09-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ0436-5G
2-phenylquinoline-7-carbaldehyde
867162-43-4 95%
5g
¥ 4,276.00 2023-04-13
TRC
P400708-50mg
2-Phenylquinoline-7-carbaldehyde
867162-43-4
50mg
$ 115.00 2022-06-03
TRC
P400708-10mg
2-Phenylquinoline-7-carbaldehyde
867162-43-4
10mg
$ 50.00 2022-06-03
Alichem
A189004888-1g
2-Phenylquinoline-7-carbaldehyde
867162-43-4 95%
1g
$288.08 2023-08-31
Chemenu
CM143459-5g
2-Phenylquinoline-7-carbaldehyde
867162-43-4 95%
5g
$557 2021-08-05
Chemenu
CM143459-250mg
2-Phenylquinoline-7-carbaldehyde
867162-43-4 95%
250mg
$*** 2023-05-29
Chemenu
CM143459-5g
2-Phenylquinoline-7-carbaldehyde
867162-43-4 95%
5g
$*** 2023-05-29
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ0436-1G
2-phenylquinoline-7-carbaldehyde
867162-43-4 95%
1g
¥ 1,425.00 2023-04-13
Fluorochem
217002-1g
2-Phenylquinoline-7-carbaldehyde
867162-43-4 95%
1g
£270.00 2022-03-01

2-Phenylquinoline-7-carbaldehyde Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ,  Butyl ether ;  -5 °C; < 0 °C; 30 min, 0 °C; 2.5 h, 0 °C → rt
1.2 Reagents: Methanol
2.1 Reagents: Selenium dioxide ;  rt → 160 °C; 20 h, 160 °C
Riferimento
Novel 2-phenylquinolin-7-yl-derived imidazo[1,5-a]pyrazines as potent insulin-like growth factor-I receptor (IGF-IR) inhibitors
Mulvihill, Mark J.; et al, Bioorganic & Medicinal Chemistry, 2008, 16(3), 1359-1375

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Selenium dioxide ;  rt → 160 °C; 20 h, 160 °C
Riferimento
Novel 2-phenylquinolin-7-yl-derived imidazo[1,5-a]pyrazines as potent insulin-like growth factor-I receptor (IGF-IR) inhibitors
Mulvihill, Mark J.; et al, Bioorganic & Medicinal Chemistry, 2008, 16(3), 1359-1375

2-Phenylquinoline-7-carbaldehyde Raw materials

2-Phenylquinoline-7-carbaldehyde Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:867162-43-4)2-Phenylquinoline-7-carbaldehyde
A15858
Purezza:99%
Quantità:5g
Prezzo ($):572.0